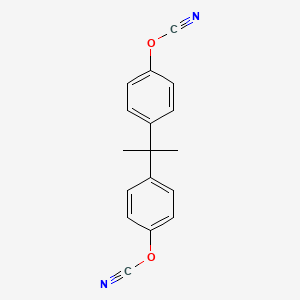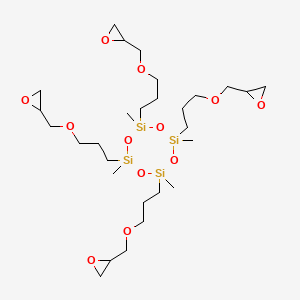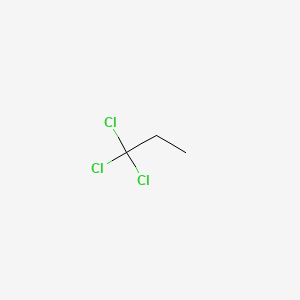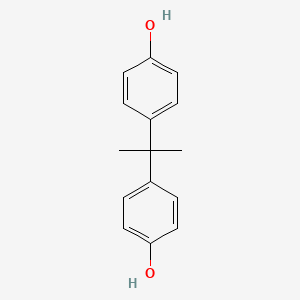
Selenomethionine
Overview
Description
Selenomethionine is a naturally occurring amino acid that contains selenium. It is found in various foods such as Brazil nuts, cereal grains, soybeans, and grassland legumes. This compound is significant due to its role in human health, particularly in thyroid function, reproduction, DNA production, and protection against infections. This compound combines with proteins in the body to form antioxidants called selenoproteins, which help protect against free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through several methods. One common method involves the reaction of L-methionine with dimethyl carbonate to form L-α-amino-γ-butyrolactone, which is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate. This intermediate is then reacted with sodium methyl-hydroselenide to produce L-selenomethionine .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant expression systems. For example, recombinant expression in non-auxotrophic Pichia pastoris strains can yield significant incorporation of this compound into proteins .
Chemical Reactions Analysis
Types of Reactions: Selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to methionine selenoxide, which can be studied using density function theory (DFT) methods .
Common Reagents and Conditions: Oxidation of this compound typically involves the use of oxygen atoms or flavin-containing monooxygenases. Reduction reactions may involve reagents such as sodium borohydride .
Major Products: The major products formed from these reactions include methionine selenoxide and other selenium-containing compounds .
Scientific Research Applications
Selenomethionine has a wide range of scientific research applications:
Biology: this compound is incorporated into proteins to study their structure and function.
Medicine: this compound is studied for its potential in preventing thyroid diseases, cancer, and heart diseases.
Industry: this compound is used in animal feed to improve livestock health and productivity.
Mechanism of Action
Selenomethionine is often compared with other selenium-containing compounds such as selenocysteine, selenocystamine, and sodium selenite. While all these compounds have antioxidant properties, this compound is more bioavailable and readily absorbed in the human body compared to inorganic forms like sodium selenite . Selenocysteine, another selenium-containing amino acid, is incorporated into specific proteins as directed by the genetic code .
Comparison with Similar Compounds
- Selenocysteine
- Selenocystamine
- Sodium selenite
- Sodium selenate
- Methylselenocysteine
Selenomethionine’s unique properties, such as its high bioavailability and incorporation into proteins, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040609 | |
| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription. | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent, hexagonal sheets or plates; metallic luster of crystals | |
CAS No. |
1464-42-2, 2578-28-1 | |
| Record name | Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Selenomethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(methylselenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
265 °C (decomposes) | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the body metabolize selenomethionine differently than inorganic selenium forms like selenite?
A1: this compound is metabolized non-specifically, entering the methionine pool and being incorporated into proteins. [ [] ] Conversely, inorganic forms like selenite undergo specific metabolic pathways. [ [] ] This difference contributes to this compound's higher bioavailability and longer retention in the body. [ [, ] ]
Q2: Is there a difference in how effectively this compound and selenite increase selenium levels and antioxidant enzyme activity?
A2: Studies show that consuming Brazil nuts, rich in this compound, is as effective as this compound supplements in increasing plasma selenium and glutathione peroxidase (GPx) activity. [ [] ] While both forms increase selenium status, Brazil nuts were more effective in enhancing whole blood GPx activity compared to this compound supplements. [ [] ]
Q3: Does the chemical form of selenium influence its accumulation in tissues?
A3: Yes, the chemical form significantly impacts tissue selenium levels. Research in rats revealed that this compound supplementation led to higher selenium concentrations in various tissues, particularly skeletal muscle, compared to equivalent doses of selenite. [ [] ] Interestingly, despite higher tissue selenium levels with this compound, it showed lower anticarcinogenic activity than selenite in a mammary tumor model. [ [] ]
Q4: Can you elaborate on the role of this compound in selenium-enriched yeast and its impact on human health?
A4: Selenium-enriched yeast is a significant source of this compound. [ [] ] This organic form of selenium is well-absorbed by the body and contributes to overall selenium status, which is crucial for various physiological functions, including antioxidant defense and immune system regulation. [ [, ] ]
Q5: Does the timing of this compound administration impact its protective effect against oxidative damage caused by e-cigarette smoke?
A5: Research suggests that early administration of this compound is more effective in preventing the increase of malondialdehyde, a marker of oxidative stress, in the blood and lung tissue of rats exposed to e-cigarette smoke. [ [] ] This highlights the importance of timely intervention with this compound to mitigate oxidative damage.
Q6: Can this compound protect against oxidative damage in erythrocytes?
A6: Research has demonstrated that supplementing with this compound can significantly reduce lipid peroxidation and protein degradation in erythrocytes. [ [] ] It also increases hemoglobin content and reduces methemoglobin levels and hemolysis, indicating a protective effect against oxidative damage in red blood cells. [ [] ]
Q7: What are the current findings regarding this compound's role in cancer prevention, particularly in light of the SELECT trial results?
A7: The SELECT trial, which investigated the effects of this compound and vitamin E on prostate cancer prevention, yielded negative results and was discontinued. [ [] ] Similarly, a study using a rat model of testosterone and 17 beta-estradiol-induced prostate carcinogenesis found that this compound did not prevent prostate cancer development or significantly reduce prostatic oxidative stress. [ [] ] These findings suggest that this compound might not be effective in preventing prostate cancer, aligning with the SELECT trial outcomes.
Q8: Does this compound offer any protection against arsenic-induced toxicity?
A8: Contrary to its protective effects against other toxins, research suggests that high dietary this compound might exacerbate arsenic toxicity in rainbow trout. [ [] ] The study observed increased arsenic accumulation in tissues like the liver, kidney, and muscle, along with heightened hepatic lipid peroxidation and a decline in cellular redox potential in fish fed this compound and arsenic compared to those fed arsenic alone. [ [] ] This suggests a potential for this compound to facilitate arsenic deposition in tissues, possibly through the formation of bio-complexes, leading to increased toxicity.
Q9: How is this compound employed in structural biology research?
A9: this compound is valuable in X-ray crystallography for solving the "phase problem." [ [, ] ] By replacing methionine with this compound in proteins, researchers can exploit the selenium atom's anomalous scattering properties to determine the protein's three-dimensional structure. [ [, ] ] This technique is crucial for understanding protein function and designing new drugs.
Q10: How do this compound-resistant yeast strains contribute to protein research?
A10: this compound-resistant yeast strains have been developed to produce this compound-labeled proteins for structural analysis. [ [, ] ] These strains can incorporate this compound into proteins at a high occupancy rate, facilitating X-ray crystallography studies. [ [, ] ] This method has proven particularly useful for proteins that are difficult to express or crystallize.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



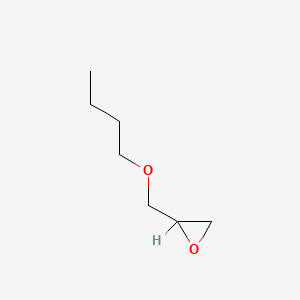
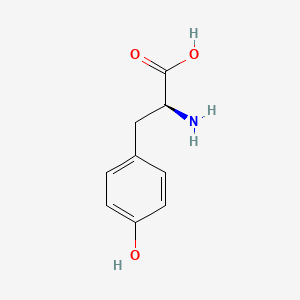
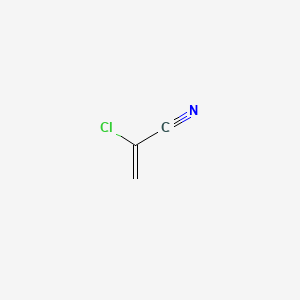
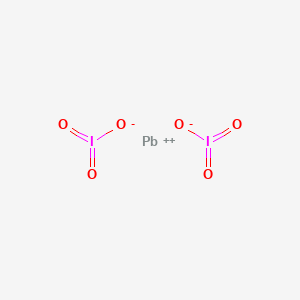
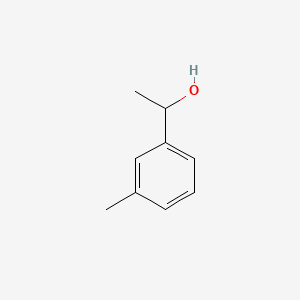
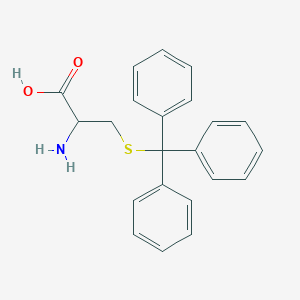

![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)

